4-{[(Tert-butoxy)carbonyl](methyl)amino}but-2-ynoicacid

Peptide Chemistry PROTAC Linker Design Membrane Permeability

Researchers designing PROTACs, ADCs, or peptidomimetic conjugates often require a compact building block combining N-methylation, terminal alkyne reactivity, and orthogonal protection-yet no single commercial alternative provides all three in a C10 scaffold. 4-{[(Tert-butoxy)carbonyl](methyl)amino}but-2-ynoic acid (CAS 1823945-04-5) fills this gap. • Tripartite architecture: Boc-protected N-methylamine, terminal alkyne for CuAAC click chemistry, and free carboxylic acid for amide coupling-enabling sequential orthogonal conjugation without cross-reactivity. • Rigid but-2-ynoic acid spacer ensures defined geometry critical for ternary complex formation in PROTAC workflows; N-methylation reduces H-bond donor count to improve cellular permeability. • Supplied at 95% purity from BenchChem; in stock with immediate global shipping for R&D procurement.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
Cat. No. B13639737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(Tert-butoxy)carbonyl](methyl)amino}but-2-ynoicacid
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC#CC(=O)O
InChIInChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11(4)7-5-6-8(12)13/h7H2,1-4H3,(H,12,13)
InChIKeyCOVMQSCARBTVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(Tert-butoxy)carbonyl](methyl)amino}but-2-ynoic acid: Procurement Overview


4-{[(Tert-butoxy)carbonyl](methyl)amino}but-2-ynoic acid (CAS 1823945-04-5) is an N-methylated, Boc-protected propargylic amino acid derivative with molecular formula C10H15NO4 and molecular weight 213.23 g/mol [1]. The compound features three functional domains: a tert-butoxycarbonyl (Boc) protected N-methylamine, a terminal alkyne (but-2-ynoic acid backbone), and a carboxylic acid terminus [2]. This tripartite architecture enables orthogonal reactivity—Boc deprotection under acidic conditions liberates the secondary amine, the alkyne participates in CuAAC click chemistry, and the carboxylic acid permits amide coupling . The compound is commercially available at 95% purity from multiple vendors .

Boc-protected N-methylamine

Acid-labile protection allows orthogonal deprotection in multi-step synthesis.

Terminal alkyne handle

Enables CuAAC click chemistry for bioconjugation and PROTAC assembly.

Carboxylic acid terminus

Supports amide/ester coupling for linker elongation or payload attachment.

Why Generic Substitution Fails for This Compound


Generic substitution fails for this compound due to the absence of a direct structural analog that simultaneously provides (1) N-methylation on the protected amine, (2) Boc orthogonal protection, (3) a terminal alkyne, and (4) a carboxylic acid within a single, compact C10 scaffold [1]. The closest commercial alternative, 4-(Tert-butoxycarbonylamino)but-2-ynoic acid (CAS 168762-94-5), lacks the N-methyl substituent, altering both the steric profile and the secondary amine product after deprotection . The saturated analog, 4-[(Tert-Butoxycarbonyl)(Methyl)Amino]Butanoic Acid (CAS 94994-39-5), contains the N-methyl-Boc motif but substitutes the alkyne with a flexible alkyl chain, eliminating the click-chemistry conjugation capability central to PROTAC and bioconjugation workflows [2]. No commercially cataloged single-molecule alternative combines the N-methyl-Boc-propargyl acid architecture.

4-(Tert-butoxycarbonylamino)but-2-ynoic acid (CAS 168762-94-5)

Lacks N-methyl substituent; alters steric profile and may not provide the same secondary amine product after deprotection.

4-[(Tert-Butoxycarbonyl)(Methyl)Amino]Butanoic Acid (CAS 94994-39-5)

Saturated alkyl chain replaces terminal alkyne; eliminates click-chemistry conjugation capability central to bioconjugation workflows.

No direct structural analog

No single commercially cataloged molecule combines N-methyl-Boc, terminal alkyne, and carboxylic acid within a compact scaffold.

Comparative Evidence Against Closest Analogs


Reduced Hydrogen-Bond Donor Capacity via N-Methylation

The target compound contains an N-methyl group on the protected amine, eliminating one hydrogen-bond donor (HBD) relative to 4-(Tert-butoxycarbonylamino)but-2-ynoic acid (CAS 168762-94-5), which retains the NH proton in the carbamate linkage . N-methylation of amide and carbamate bonds is a well-established medicinal chemistry strategy that reduces hydrogen-bond donor count, thereby improving passive membrane permeability and oral bioavailability in downstream conjugates [1]. Class-level inference from peptide N-methylation studies indicates that each HBD reduction can increase logP by approximately 0.5-1.0 units and improve Caco-2 permeability coefficients [2].

HBD at protected amine
Class-level inference
Target: 0 HBD (N-CH₃)
Analog: 1 HBD (NH)
Reduced HBD count may support passive permeability evaluation.
Class-level N-methylation SAR; logP shift ~0.5-1.0 units inferred.
Peptide Chemistry PROTAC Linker Design Membrane Permeability

Terminal Alkyne Enables CuAAC Click Conjugation

The target compound contains a terminal alkyne (but-2-ynoic acid backbone) that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation [1]. The saturated analog, 4-[(Tert-Butoxycarbonyl)(Methyl)Amino]Butanoic Acid (CAS 94994-39-5), substitutes a flexible alkyl chain for the alkyne, eliminating click-chemistry reactivity [2]. In PROTAC linker selection, the presence of a terminal alkyne provides a bioorthogonal conjugation handle that saturated linkers cannot offer, enabling modular assembly of degrader constructs with azide-functionalized E3 ligase ligands or target-binding warheads [3].

Click-chemistry reactivity
Class-level inference
Target: terminal alkyne (CuAAC-compatible)
Saturated analog: no alkyne
Alkyne enables bioorthogonal conjugation; saturated analog lacks this reactivity.
Requires standard click chemistry conditions (CuSO₄/Na ascorbate).
Click Chemistry Bioconjugation PROTAC Linker

Rigid Alkyne Spacer vs. Flexible Saturated Analog

The but-2-ynoic acid backbone of the target compound provides a rigid, linear spacer of defined length between the N-methyl-Boc protected amine and the carboxylic acid terminus [1]. The saturated analog 4-[(Tert-Butoxycarbonyl)(Methyl)Amino]Butanoic Acid (CAS 94994-39-5) contains a flexible alkyl chain (C4 saturated) that can adopt multiple conformations, introducing conformational entropy that may reduce the effective concentration of binding partners in ternary complex formation [2]. Rigid alkynyl linkers are preferentially selected in PROTAC design when precise spatial orientation between the E3 ligase ligand and target-binding warhead is required to achieve productive ternary complex geometry [3].

Linker flexibility
Class-level inference
Target: rigid C≡C spacer
Saturated analog: flexible C-C chain
Rigid spacer may reduce conformational entropy; supports ternary complex geometry review.
Rigid alkynyl linkers preferred when precise spatial orientation is required.
PROTAC Linker Design Conformational Restriction Ternary Complex Formation

Orthogonal Boc Protection for Selective Deprotection

The target compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the N-methylamine, which is stable under basic and nucleophilic conditions but quantitatively cleaved under acidic conditions (e.g., TFA/DCM, 0-25°C, 1-2 hours) to liberate the free secondary amine [1]. This orthogonal protection strategy is essential for multi-step PROTAC and peptide synthesis where the carboxylic acid is first coupled (amide bond formation) while the amine remains protected, followed by acid-mediated deprotection to reveal the amine for subsequent conjugation . The Boc group demonstrates defined acid-lability kinetics (t1/2 < 2 min in 50% TFA/DCM) that are well-characterized and predictable across diverse scaffolds [2].

Protecting group orthogonality
Supporting evidence
Boc: acid-labile (TFA/DCM)
Fmoc (not identified for this scaffold): base-labile
Boc is orthogonal to base-stable groups; aligns with amide coupling under basic conditions.
Standard peptide synthesis deprotection kinetics well-characterized.
Orthogonal Protection Solid-Phase Peptide Synthesis PROTAC Assembly

Procurement Applications in Research and Industry


PROTAC Linkers with N-Methylated Rigid Alkyne Spacers

The compound serves as a building block for assembling PROTAC linkers where N-methylation is desired to reduce hydrogen-bond donor count and improve cellular permeability [1]. The rigid but-2-ynoic acid spacer provides defined geometry between the E3 ligase ligand and target-binding warhead, which is critical for achieving productive ternary complex formation [2]. The Boc-protected amine enables sequential conjugation: carboxylic acid coupling followed by deprotection and further functionalization [3].

N-Methylated Peptidomimetics via Click Conjugation

The terminal alkyne enables CuAAC click chemistry with azide-functionalized amino acids, peptides, or small molecules to generate N-methylated peptidomimetic conjugates [1]. The N-methyl-Boc motif protects the secondary amine during click conjugation and can be subsequently deprotected under mild acidic conditions to reveal the free N-methylamine for further chain elongation or biological evaluation [2]. This orthogonal reactivity profile is particularly valuable in solid-phase peptide synthesis workflows requiring post-synthetic click modifications [3].

ADC Payload-Linker Intermediates with Orthogonal Protection

In antibody-drug conjugate (ADC) development, the compound functions as a linker intermediate where the Boc-protected N-methylamine provides a stable masked amine during payload conjugation steps [1]. The carboxylic acid permits attachment to cytotoxic payloads via amide or ester linkages, while the alkyne enables subsequent strain-promoted or copper-catalyzed click conjugation to antibody-bound azide handles [2]. The N-methylation reduces polarity, which may favorably impact the pharmacokinetic properties of the final ADC construct [3].

Chemical Biology Probes with Defined Spatial Orientation

The rigid alkyne spacer provides predictable molecular geometry for designing chemical biology probes where the distance between functional modules must be precisely controlled [1]. Applications include the synthesis of bivalent ligands, fluorescence resonance energy transfer (FRET) probes, and photoaffinity labeling reagents where conformational flexibility would confound data interpretation [2]. The Boc-N-methyl motif can be deprotected to install additional functionality or to reveal a secondary amine for interaction mapping studies [3].

Application
Selection Property
Validation Focus
PROTAC linker synthesis
N-Methyl-Boc-alkyne acid scaffold
Orthogonal conjugation sequence and ternary complex geometry
N-Methylated peptidomimetic conjugates
CuAAC-compatible terminal alkyne
Click conjugation efficiency and subsequent Boc deprotection
ADC linker intermediate
Boc-protected N-methylamine with free acid
Sequential amide coupling and acid-mediated amine liberation
Chemical biology probe design
Rigid linear alkyne spacer
Precise spatial orientation for bivalent ligands and FRET probes

Technical Documentation Hub

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